N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide
CAS No.:
Cat. No.: VC16320790
Molecular Formula: C22H27N5O3
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O3 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H27N5O3/c1-17(28)24-19-7-9-20(10-8-19)25-21(29)15-23-22(30)27-13-11-26(12-14-27)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
| Standard InChI Key | WAOJHMCSAIYJPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Introduction
1. Introduction to N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide
The compound N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide is a synthetic organic molecule characterized by its amide linkage, piperazine ring, and benzyl substituent. Compounds with similar structures are often studied for their potential in medicinal chemistry due to their bioactive functional groups, including amides and aromatic systems.
2. Structural Features
Molecular Formula and Weight
While specific molecular details for this compound were not provided in the results, structurally related compounds often exhibit molecular weights in the range of 400–500 g/mol, depending on substitutions.
Key Functional Groups
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Amide Linkages: Contribute to hydrogen bonding and solubility.
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Piperazine Ring: Commonly found in bioactive molecules due to its pharmacophoric properties.
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Benzyl Substituent: Enhances lipophilicity and may influence receptor binding.
3. Potential Applications
Medicinal Chemistry
Compounds containing piperazine and aromatic amides are frequently explored as:
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Anticancer agents: Piperazine derivatives have shown cytotoxic effects in various studies .
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Neurological drugs: Similar compounds are investigated for their effects on neurotransmitter systems .
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Antimicrobial agents: The amide functionality can enhance interaction with bacterial enzymes.
Drug Design
The structural features suggest potential use as a scaffold for developing inhibitors targeting enzymes or receptors, such as:
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Choline transporters (as seen in related benzamide derivatives) .
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Kinases or other signaling proteins due to the aromatic-amide framework.
4. Synthesis and Characterization
General Synthesis Approach
The synthesis of such compounds typically involves:
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Amide Bond Formation: Reaction between an amine (e.g., piperazine derivative) and an acyl chloride or ester.
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Substitution Reactions: Introduction of benzyl or acetyl groups via nucleophilic substitution.
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Purification: Chromatographic techniques like HPLC or recrystallization.
Characterization Techniques
To confirm structure:
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NMR Spectroscopy (1H and 13C): Identifies chemical shifts corresponding to aromatic protons, amide groups, and aliphatic chains.
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Mass Spectrometry (MS): Confirms molecular weight.
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IR Spectroscopy: Detects characteristic amide C=O stretches (~1650 cm⁻¹).
5. Research Findings on Related Compounds
Table: Comparison of Related Compounds
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